Einecs 299-156-2

Description

Properties

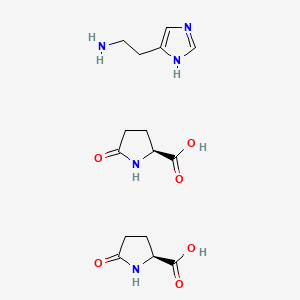

CAS No. |

93857-24-0 |

|---|---|

Molecular Formula |

C15H23N5O6 |

Molecular Weight |

369.37 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9N3.2C5H7NO3/c6-2-1-5-3-7-4-8-5;2*7-4-2-1-3(6-4)5(8)9/h3-4H,1-2,6H2,(H,7,8);2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1 |

InChI Key |

ZTJCVLMHBZPJBX-YHUPNWGDSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1=C(NC=N1)CCN |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1=C(NC=N1)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Einecs 299 156 2

Established Synthetic Pathways for 2-((2-ethoxyphenoxy)methyl)morpholine as an Industrial Intermediate

The industrial synthesis of 2-((2-ethoxyphenoxy)methyl)morpholine has been well-established through patented processes. A prevalent method involves a multi-step synthesis starting from 2-ethoxyphenol. google.comchemicalbook.com

The primary pathway can be summarized in two main stages:

Formation of an Epoxide Intermediate : 2-Ethoxyphenol is reacted with epichlorohydrin (B41342) to produce the intermediate 1,2-epoxy-3-(o-ethoxyphenoxy)-propane. google.comguidechem.com

Ring Formation to Yield Viloxazine (B1201356) : The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate (B86663) in the presence of a base, such as sodium hydroxide (B78521), to form the morpholine (B109124) ring and yield the viloxazine free base. google.comguidechem.com The free base is subsequently converted to its hydrochloride salt.

A detailed description of an established synthetic process is provided in U.S. Patent 3,712,890. In this process, the crude epoxide intermediate is stirred with 2-aminoethyl hydrogen sulfate and sodium hydroxide in an ethanol/water solvent mixture. guidechem.com After an extended period at an elevated temperature, the solvent is evaporated, and the product is extracted using an organic solvent like diethyl ether. guidechem.com The final hydrochloride salt is precipitated from a solution of the crude product in isopropanol (B130326) and ethyl acetate (B1210297) by adding concentrated hydrochloric acid. guidechem.com

Table 1: Established Industrial Synthesis of 2-((2-ethoxyphenoxy)methyl)morpholine hydrochloride

| Step | Reactants | Reagents/Solvents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 2-Ethoxyphenol, Epichlorohydrin | Base | - | 1,2-epoxy-3-(o-ethoxyphenoxy)propane google.com |

| 2 | 1,2-epoxy-3-(o-ethoxyphenoxy)propane, 2-aminoethyl hydrogen sulfate | Sodium hydroxide, Ethanol, Water | Stirred at 60°C for 18 hours | Crude 2-((2-ethoxyphenoxy)methyl)morpholine guidechem.com |

Another patented method, described in U.S. Patent 3,714,161, presents an alternative route where the epoxide intermediate is treated with benzylamine, followed by chloroacetyl chloride. The resulting morpholinone is then reduced using powerful reducing agents like lithium aluminum hydride and subsequent hydrogenation to yield the viloxazine base. google.com However, this method is considered less satisfactory for large-scale production. google.com

Novel Approaches in the Chemical Synthesis of 2-((2-ethoxyphenoxy)methyl)morpholine

Research into the synthesis of morpholine-containing compounds is ongoing, with a focus on improving efficiency, safety, and environmental impact. While specific literature on "novel" approaches for Viloxazine is limited, general advancements in morpholine synthesis can be considered.

A "green" synthetic protocol for morpholines has been reported that utilizes ethylene (B1197577) sulfate and a base like potassium tert-butoxide for the conversion of 1,2-amino alcohols. chemrxiv.org This redox-neutral, one or two-step method avoids the use of harsh reducing agents like aluminum or boron hydrides that are common in traditional methods involving morpholinone intermediates. chemrxiv.org The key to this methodology is the selective monoalkylation of the primary amine with ethylene sulfate. chemrxiv.org While not directly applied to Viloxazine in the cited literature, this approach represents a modern, more environmentally friendly strategy for synthesizing substituted morpholines.

Another area of development is in the synthesis of chiral morpholine derivatives. A novel preparation method for chiral 2-hydroxymethyl morpholine compounds has been developed, starting from chiral glycerin chlorohydrin and benzylamine. google.com This process involves acylation, cyclization, reduction, and hydrogenation to obtain the chiral morpholine scaffold. google.com Such methodologies could potentially be adapted for the asymmetric synthesis of specific enantiomers of Viloxazine, should single-enantiomer therapeutics be desired for research or clinical applications.

Table 2: Comparison of Synthetic Approaches for Morpholine Ring Formation

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Established (e.g., U.S. Pat. 3,712,890) | Two-step process from epoxide intermediate; uses strong base. google.comguidechem.com | Proven for industrial scale-up. |

| Alternative (e.g., U.S. Pat. 3,714,161) | Multi-step involving morpholinone intermediate; requires harsh reducing agents. google.com | Provides an alternative pathway. |

| Green Synthesis Concept | Redox-neutral; uses ethylene sulfate; avoids harsh hydrides. chemrxiv.org | Improved environmental and safety profile; fewer steps than morpholinone route. chemrxiv.org |

| Chiral Synthesis Concept | Starts from chiral precursors to produce specific enantiomers. google.com | Allows for the synthesis of enantiomerically pure compounds. |

Derivatization Strategies and Analogue Development of 2-((2-ethoxyphenoxy)methyl)morpholine for Research Applications

Derivatization of a parent compound like 2-((2-ethoxyphenoxy)methyl)morpholine is a critical strategy in medicinal chemistry to explore structure-activity relationships (SAR), modulate physicochemical properties, and develop new research tools or therapeutic candidates.

One example of a direct derivative is 2-((2-Ethoxyphenoxy)methyl)-4-nitrosomorpholine, which has been identified as an impurity. pharmaffiliates.com This highlights that the secondary amine in the morpholine ring is a key site for chemical modification.

General strategies for developing morpholine analogues often involve substitution at various positions of the morpholine ring. nih.govenamine.net For research applications, analogues of Viloxazine could be synthesized to probe its biological targets. For instance, modifications could be made to:

The ethoxyphenoxy group : Altering the substituent on the phenyl ring or changing the length of the alkoxy chain could influence receptor binding affinity and selectivity.

The morpholine ring : Introducing substituents on the ring itself can affect the compound's conformation and metabolic stability.

The secondary amine : Acylation, alkylation, or other modifications at the nitrogen atom can significantly alter the compound's properties.

The development of 2-nitroxy-alkoxy derivatives of other 2,4-substituted morpholines has been explored to create agents that can release nitric oxide (NO), a key signaling molecule. nih.gov This strategy of creating hybrid molecules by attaching a pharmacologically active moiety (like a nitrate (B79036) ester) to the core Viloxazine structure could be a viable approach for developing novel research compounds with dual activities.

Table 3: Potential Derivatization Sites and Research Goals

| Site of Derivatization | Type of Modification | Potential Research Application |

|---|---|---|

| Phenyl Ring | Introduction of various functional groups (e.g., halogens, nitro, amino) | Structure-Activity Relationship (SAR) studies; modifying target selectivity. |

| Ether Linkage | Variation of alkyl chain length (e.g., methoxy, propoxy) | Investigating the role of lipophilicity and steric bulk on activity. |

| Morpholine Nitrogen | Alkylation, acylation, nitrosation | Modulating basicity, creating prodrugs, or introducing new functionalities. pharmaffiliates.comnih.gov |

The synthesis of diverse libraries of morpholine analogues is a common practice to discover compounds with novel biological activities, including uses as enzyme inhibitors or receptor antagonists. enamine.net

Table of Compound Names

| Trivial Name | Chemical Name |

| Viloxazine | 2-((2-ethoxyphenoxy)methyl)morpholine ebi.ac.uk |

| Epichlorohydrin | 2-(chloromethyl)oxirane |

| 2-Ethoxyphenol | 2-ethoxyphenol |

| 2-aminoethyl hydrogen sulfate | 2-aminoethyl hydrogen sulfate |

| Benzylamine | Phenylmethanamine |

| Chloroacetyl chloride | 2-chloroacetyl chloride |

| Lithium aluminum hydride | Lithium tetrahydridoaluminate |

| Ethylene sulfate | 1,3,2-Dioxathiolane 2,2-dioxide |

| Potassium tert-butoxide | Potassium 2-methylpropan-2-olate |

| Glycerin chlorohydrin | 3-chloropropane-1,2-diol |

Biochemical and Metabolic Transformations of Einecs 299 156 2

Exploration of Biosynthetic Pathways Involving N-oleoylglycine Precursors and Metabolites

The biosynthesis of N-oleoylglycine is intrinsically linked to the metabolism of its precursors and its subsequent conversion into downstream metabolites. The primary precursors for its synthesis are oleic acid and the amino acid glycine (B1666218). chemsrc.com

One of the main proposed biosynthetic pathways begins with the activation of oleic acid to its coenzyme A (CoA) derivative, oleoyl-CoA. acs.orgnih.gov This intermediate then undergoes conjugation with glycine to form N-oleoylglycine. mdpi.com This pathway has been investigated in various cell models, including mouse neuroblastoma N18TG2 cells, which are a valuable system for studying fatty acid amide metabolism. acs.orgnih.gov

Another potential, though less characterized, hypothesis for N-acylglycine formation involves the sequential oxidation of the corresponding N-acylethanolamine (in this case, N-oleoylethanolamine). usf.edu

The primary metabolic fate of N-oleoylglycine is its conversion to oleamide (B13806). ebi.ac.uk This transformation establishes N-oleoylglycine as a direct precursor to a significant signaling molecule. acs.orgebi.ac.uk The reaction also produces glyoxylate (B1226380) as a byproduct. usf.edu Research using isotope-labeled oleic acid in N18TG2 cells has confirmed that these cells convert the precursor into N-oleoylglycine, which is then further metabolized to oleamide. nih.gov This finding provides strong evidence for N-oleoylglycine's role as an intermediate in this specific biosynthetic route. acs.orgnih.gov

Table 1: Key Molecules in the Metabolism of N-oleoylglycine This interactive table summarizes the primary molecules involved in the biosynthetic and metabolic pathways of N-oleoylglycine.

| Compound Name | Classification | Role in Pathway | References |

|---|---|---|---|

| Oleic Acid | Precursor | The initial fatty acid substrate. | acs.orgchemsrc.com |

| Glycine | Precursor | The amino acid substrate that conjugates with the fatty acid. | chemsrc.com |

| Oleoyl-CoA | Intermediate | An activated form of oleic acid required for conjugation. | acs.orgnih.govmdpi.com |

| N-oleoylglycine | Subject Compound | The central intermediate formed from precursors. | acs.orgnih.govebi.ac.uk |

| Oleamide | Metabolite | A primary fatty acid amide and key signaling molecule produced from N-oleoylglycine. | acs.orgnih.govebi.ac.uk |

| Glyoxylate | Metabolite | A byproduct of the conversion of N-oleoylglycine to oleamide. | usf.edu |

Enzymatic Biotransformation Mechanisms of N-oleoylglycine

The synthesis and degradation of N-oleoylglycine are governed by the activity of specific enzymes that catalyze each step of its metabolic pathway.

Enzymes in N-oleoylglycine Formation:

Acyl-CoA Synthetases (ACS): These enzymes initiate the primary biosynthetic pathway by activating oleic acid into oleoyl-CoA. acs.orgnih.gov

Glycine N-acyltransferase-like 3 (GLYATL3): This enzyme has been identified as being responsible for the formation of long-chain N-acylglycines, including N-oleoylglycine, in mouse neuroblastoma N18TG2 cells. nih.gov Experiments involving siRNA knockdown of GLYATL3 showed a significant decrease in the cellular levels of N-acylglycines. nih.gov

Glycine N-acyltransferase-like 2 (GLYATL2): This enzyme is also capable of mediating the amide bond formation between long-chain acyl-CoAs and glycine, showing a preference for oleoyl-CoA as a substrate. mdpi.com

Cytochrome c: Research has also reported that cytochrome c can catalyze the synthesis of N-arachidonoyl glycine, suggesting a similar potential role in N-oleoylglycine formation. mdpi.com

Enzymes in N-oleoylglycine Conversion:

Peptidylglycine α-amidating monooxygenase (PAM): This enzyme is central to the conversion of N-oleoylglycine into the bioactive lipid oleamide. acs.orgnih.gov PAM catalyzes the oxidative cleavage of the N-C bond in N-oleoylglycine, yielding oleamide and glyoxylate. usf.edu The role of PAM in primary fatty acid amide biosynthesis has been a topic of significant investigation, with in vitro and in cellula studies supporting its function. nih.govebi.ac.uknih.gov For instance, inhibiting PAM in N18TG2 cells leads to an accumulation of N-oleoylglycine and a decrease in oleamide production. nih.govnih.gov

Fatty Acid Amide Hydrolase (FAAH): While the primary biotransformation of N-oleoylglycine is its conversion to oleamide by PAM, FAAH is a key enzyme in the general degradation of many N-acylamides. hmdb.ca It catalyzes the hydrolysis of these molecules back into their constituent fatty acid and amine. hmdb.ca

Table 2: Enzymes Involved in N-oleoylglycine Biotransformation This interactive table details the enzymes that catalyze the synthesis and conversion of N-oleoylglycine.

| Enzyme | Function | Specific Reaction Catalyzed | References |

|---|---|---|---|

| Acyl-CoA Synthetase | Biosynthesis | Oleic acid + CoA → Oleoyl-CoA | acs.orgnih.gov |

| GLYATL3 / GLYATL2 | Biosynthesis | Oleoyl-CoA + Glycine → N-oleoylglycine | mdpi.comnih.gov |

| PAM | Biotransformation | N-oleoylglycine → Oleamide + Glyoxylate | acs.orgnih.govusf.edu |

| FAAH | Degradation | N-acylamide + H₂O → Fatty Acid + Amine | hmdb.ca |

Computational Approaches to Predicting Metabolic Fates and Novel Biochemical Routes for N-oleoylglycine

Predicting the metabolic journey of compounds like N-oleoylglycine is enhanced by various computational tools, which analyze large datasets to forecast potential biochemical pathways and networks.

One such computational approach involves software like PICRUSt2 (Phylogenetic Investigation of Communities by Reconstruction of Unobserved States) . This tool is used for predicting functional metabolic pathways based on marker gene sequences, such as 16S rRNA from microbial communities. frontiersin.org While not yet specifically documented for predicting novel N-oleoylglycine routes, it represents a class of tools that can infer metabolic capabilities, including lipid metabolism, from genomic and metagenomic data. frontiersin.org Such predictive tools are valuable for generating initial hypotheses for further experimental validation. frontiersin.org

Another key computational tool used in metabolomics is Cytoscape , a software platform for visualizing complex biological networks. mdpi.com In studies identifying metabolites associated with specific conditions, Cytoscape is used to plot pathways and networks, integrating data on fold changes and statistical significance. mdpi.com This allows researchers to visualize the relationships between molecules like N-oleoylglycine and other metabolites within a broader metabolic context.

Furthermore, large-scale metabolomic analyses rely on databases like the Human Metabolome Database (HMDB) for the identification of metabolites from raw analytical data, such as mass-to-charge (m/z) ratios obtained from mass spectrometry. hmdb.camdpi.com By matching experimental data against these extensive libraries, researchers can identify and quantify known metabolites and explore their associations within biological systems. These computational resources are essential for processing the complex data generated in untargeted metabolomics and for building predictive models of metabolic function and dysregulation. mdpi.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 2-arachidonoyl glycerol (B35011) (2-AG) |

| Anandamide (AEA) |

| Disulfiram |

| Einecs 299-156-2 |

| Glycine |

| Glyoxylate |

| GW6471 |

| N-arachidonoyl glycine |

| N-oleoylethanolamine |

| N-oleoylglycine (OLGly) |

| Oleamide |

| Oleic acid |

| Oleoyl-CoA |

| Palmitoylethanolamide (PEA) |

| Stearamide |

Molecular Interactions of Einecs 299 156 2

Non-Covalent Interactions of Einecs 299-156-2 with Biological Macromolecules

The interactions between PCB 126 and biological macromolecules such as proteins and nucleic acids are predominantly non-covalent. These interactions are critical as they underpin the mechanisms by which this compound exerts its biological effects without forming permanent chemical bonds. The lipophilic nature of PCB 126 drives its partitioning into fatty tissues and cellular membranes. researchgate.net

Key non-covalent interactions involving PCB 126 include:

Hydrophobic Interactions: As a highly non-polar molecule, PCB 126 readily associates with hydrophobic pockets in proteins and the lipid core of cell membranes, driving its accumulation in biological systems. mdpi.com

π-π Stacking and Anion-π Interactions: The aromatic rings of the biphenyl (B1667301) structure are central to its interaction capabilities. These rings can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within proteins. researchgate.net Furthermore, the electron-deficient nature of the chlorinated aromatic rings allows for anion-π interactions with negatively charged groups on macromolecules. researchgate.net

Intercalation: Some studies suggest that planar molecules like PCB 126 may non-covalently insert, or intercalate, between the base pairs of DNA, which could potentially lead to gene mutations such as insertions or deletions. nih.gov

Theoretical studies using methods like Symmetry-Adapted Perturbation Theory (SAPT) have been employed to quantify the nature of these intermolecular interactions, demonstrating the importance of halogen bonding in the stability of PCB complexes with other molecules. mdpi.com

Ligand-Receptor Binding Studies Involving this compound

PCB 126 is renowned for its high-affinity binding to several cellular receptors, acting as a potent ligand. Its interactions, particularly with the Aryl Hydrocarbon Receptor (AhR), have been extensively studied.

The AhR is a ligand-activated transcription factor that mediates the toxic effects of many planar halogenated aromatic hydrocarbons. plos.orgnih.govnih.gov Upon binding to a ligand like PCB 126, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), altering the transcription of target genes, most notably those in the Cytochrome P450 family like CYP1A1. nih.govuiowa.edu

Research has demonstrated that PCB 126 is one of the most potent PCB congeners in activating the AhR, with a potency approaching that of the prototypical dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). plos.orgwhoi.edu Studies in rat hepatoma (H4IIE) cells and fish cell lines (PLHC-1) have quantified the binding affinity and induction potency of PCB 126. whoi.edunih.gov

| Parameter | PCB 126 | TCDD | PCB 77 | PCB 169 | Reference |

|---|---|---|---|---|---|

| Receptor Binding Affinity (Kᵢ, nM) | 0.25 ± 0.11 | 0.17 ± 0.04 | 2.5 ± 0.6 | 0.12 ± 0.03 | whoi.edu |

| CYP1A Induction (EC₅₀, nM) | 0.21 ± 0.05 | 0.04 ± 0.01 | 3.3 ± 0.8 | 0.11 ± 0.02 | whoi.edu |

Data derived from studies on PLHC-1 fish hepatoma cells.

Beyond the AhR, studies indicate that PCB 126 can interact with other nuclear receptors. It has been shown to activate the human Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), although typically at higher concentrations than required for AhR activation. oup.com For instance, in one study, PCB 126 activated human PXR with a 1.9-fold increase in activity and was the most potent CAR2 activator among the congeners tested. oup.com This suggests that PCB 126 can modulate multiple nuclear receptor signaling pathways.

Environmental Fate and Transport of Einecs 299 156 2

Atmospheric Transport and Deposition Dynamics of Einecs 299-156-2

The potential for atmospheric transport of Fludioxonil is generally considered low. This is attributed to its very low vapor pressure (3.9 x 10⁻⁷ Pa) and a low Henry's Law constant (5.3 x 10⁻¹⁰ atm-cu m/mole), which indicate that volatilization from soil or water surfaces is not a significant environmental fate process. nih.govbund.de The estimated atmospheric oxidation half-life is short, calculated at 2.2 hours, suggesting rapid degradation in the air. regulations.gov

Despite low volatility, long-range atmospheric transport can occur when the compound is associated with particulate matter. nih.govbeyondpesticides.org Evaporation and precipitation cycles can facilitate the movement and deposition of such chemicals far from their application sites. beyondpesticides.org Particulate-phase Fludioxonil is ultimately removed from the atmosphere through wet and dry deposition. nih.gov Studies in the Trier region of Germany, a significant vinicultural area, aimed to describe the presence, transport, and deposition of various pesticides, including Fludioxonil, in the atmosphere. hbz-nrw.de

Table 1: Atmospheric Properties of Fludioxonil

| Property | Value | Interpretation | Source |

|---|---|---|---|

| Vapor Pressure | 3.9 x 10⁻⁷ Pa | Very low volatility | bund.de |

| Henry's Law Constant | 5.3 x 10⁻¹⁰ atm-m³/mole | Not expected to volatilize from water/moist soil | nih.gov |

| Atmospheric Oxidation Half-life | 2.2 hours (estimated) | Short persistence in the atmosphere | regulations.gov |

Aquatic Transport and Distribution of this compound

Fludioxonil enters aquatic environments primarily through spray drift, surface runoff, and the erosion of treated soil. mdpi.comepa.gov Once in an aquatic system, its behavior is dictated by its stability and interaction with sediment.

Fludioxonil is stable to hydrolysis but is susceptible to photodegradation in water. regulations.gov Laboratory studies have shown aqueous photolysis half-lives of 1 and 8.7 days under optimal conditions (clear, shallow water). regulations.gov One study suggests that reaction with singlet oxygen (¹O₂) alone could result in a half-life of less than two days in sunlit surface waters, indicating it will not be persistent under these conditions. acs.org However, in laboratory aquatic metabolism studies, Fludioxonil is essentially stable, with half-lives ranging from 473 to 718 days in aerobic environments. regulations.gov

Due to its high potential for runoff, particularly for several months after application, poorly draining soils and areas with shallow water tables are more prone to producing runoff containing the chemical. epa.govepa.gov The implementation of vegetative buffer strips between treated areas and surface water features is recommended to reduce contamination from rainfall runoff. epa.govepa.gov The European classification considers Fludioxonil to be toxic to aquatic life with long-lasting effects. mdpi.combund.de

The potential for Fludioxonil to contaminate groundwater is a recognized concern. greenbook.netbund.de The chemical has properties associated with chemicals detected in groundwater, and its use in areas with permeable soils and a shallow water table may result in contamination. epa.govgreenbook.net For certain uses, predictive models indicate that levels of Fludioxonil's soil metabolites in groundwater could exceed the parametric limit of 0.1 μg/L. reach24h.com

However, data from terrestrial field studies have shown that measurable Fludioxonil residues were not found in soil samples from depths of 6 to 30 inches. regulations.gov While the parent compound may have limited movement, particular attention is paid to its soil photolysis metabolites, such as CGA 339833 and CGA 192155, regarding their potential for groundwater contamination. bund.debund.de Data gaps in the identification of certain soil metabolites have been noted as a barrier to a conclusive groundwater exposure assessment. reach24h.com

Table 2: Estimated Drinking Water Concentrations (EDWCs) for Fludioxonil

| Water Source | EDWC Type | Concentration (ppb) | Recommended for Use in Human Health Dietary Assessment | Source |

|---|---|---|---|---|

| Surface Water | Acute | - | No | regulations.gov |

| Surface Water | Chronic | - | No | regulations.gov |

| Groundwater | Acute | - | No | regulations.gov |

| Groundwater | Chronic | 48.34 | Yes | regulations.gov |

Soil and Sediment Interactions of this compound

In soil and sediment, the fate of Fludioxonil is dominated by its strong binding affinity to soil particles, which influences its mobility and persistence.

Fludioxonil is expected to have low to no mobility in soil based on high organic carbon-normalized partition coefficient (Koc) values, which range from 991 to over 392,000. apvma.gov.aunih.gov This strong adsorption is primarily linked to the soil's organic matter content. nih.gov In batch adsorption/desorption studies, Fludioxonil was rated as immobile in various soil types. apvma.gov.au

Desorption appears to be limited. One study noted that desorption of Fludioxonil was more difficult compared to the fungicide cyprodinil, a fact attributed to Fludioxonil's poor solubility. nih.gov Both fungicides exhibited adsorption-desorption hysteresis, meaning the process is not fully reversible. nih.gov The presence of adjuvants in commercial formulations can potentially decrease the sorption of Fludioxonil to soils, thereby increasing its solubility and altering its partitioning behavior. researchgate.net

Table 3: Soil Sorption Coefficients for Fludioxonil

| Coefficient | Value Range | Interpretation | Source |

|---|---|---|---|

| Koc (mL g⁻¹) | 991 - 392,000 | Low to Immobile | apvma.gov.aunih.gov |

| Kfoc (mL g⁻¹) | 2,455 - 3,317 | Slightly Mobile | herts.ac.uk |

Consistent with its high sorption, Fludioxonil demonstrates limited mobility and leaching potential in most soils. apvma.gov.au It is generally classified as slightly mobile to immobile. herts.ac.ukregulations.gov In column leaching studies, even in sandy soil with high leaching potential, movement was restricted to the top 4-6 cm of the column. apvma.gov.au Field dissipation studies show half-lives ranging from 87 to 228 days, while laboratory soil metabolism studies indicate higher persistence with half-lives of 143 to 365 days. regulations.gov

The potential for leaching is considered low, as reflected by a calculated GUS (Groundwater Ubiquity Score) leaching potential index of 0.67. herts.ac.uk However, the mobility and leaching can be influenced by other factors. A study on commercially treated seeds found that the leaching of Fludioxonil was dependent on the type of seed, suggesting that adjuvants in the seed coating play a role in its environmental fate. researchgate.netnih.gov

Bioaccumulation and Bioconcentration Potential of C.I. Food Red 7 in Environmental Organisms

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources (water, food, sediment), while bioconcentration specifically refers to uptake from water. For C.I. Food Red 7, a key physical-chemical property influencing its bioaccumulation potential is its high solubility in water. nih.govchembk.com Substances that are highly water-soluble tend to have a lower affinity for fatty tissues (lipids) where accumulation typically occurs, and thus generally exhibit low bioaccumulation potential.

Specific experimental bioaccumulation data for C.I. Food Red 7 were not found in the reviewed literature. However, for other monoazo solvent dyes, it has been noted that due to limited data, predictive modeling for bioaccumulation is sometimes substituted with data from suitable surrogate substances. canada.ca Based on its high water solubility, the potential for C.I. Food Red 7 to bioaccumulate or bioconcentrate in aquatic organisms is expected to be low.

Ecotoxicological Studies and Environmental Impact of Einecs 299 156 2

Ecotoxicological Assessment Methodologies for Einecs 299-156-2

The ecotoxicological assessment of chemical substances is guided by internationally recognized protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). For a substance like N,N'-ethane-1,2-diylbis(heptadecanamide), which is expected to be a poorly water-soluble substance (PWSS), specific guidance is crucial for obtaining meaningful data. A PWSS is often defined as a substance with a water solubility limit below 100 mg/L, which is the upper concentration used in many standard aquatic toxicity and biodegradability tests. ecetoc.org

Standard aquatic toxicity tests that form the basis of most ecotoxicological assessments include:

Acute Fish Toxicity Test (OECD TG 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short period, typically 96 hours. For PWSSs, a limit test at 100 mg/L is often conducted; if no mortality occurs, the LC50 is considered to be greater than 100 mg/L. europa.eu

Acute Immobilisation Test on Daphnia (OECD TG 202): This test assesses the concentration that causes immobility in 50% of the daphnid population (EC50) over 48 hours.

Alga, Growth Inhibition Test (OECD TG 201): This evaluates the effect of the substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over 72 hours.

Methodological Challenges and Solutions for Poorly Soluble Substances:

Testing PWSSs like N,N'-ethane-1,2-diylbis(heptadecanamide) presents significant challenges because it is difficult to prepare and maintain stable test concentrations in aqueous media. cefic-lri.org To address this, OECD Guidance Document 23 provides advanced methodologies for aquatic toxicity testing of difficult substances. thepsci.eu These methods aim to ensure that the test organisms are exposed to consistent concentrations, and include:

Water Accommodated Fraction (WAF): This involves stirring the test substance in water for a defined period, allowing it to settle, and then using the resulting aqueous phase (the WAF) for testing. This method is preferred as it avoids the use of solvents which can have their own toxic effects. thepsci.eu

Flow-through or Static-renewal systems: These systems help to maintain exposure concentrations, which can otherwise be depleted through processes like adsorption to test vessels or biodegradation. ecetoc.org

Minimizing Solvents: The use of solvents to dissolve the test substance is discouraged as it can affect the bioavailability of the substance and requires a separate solvent control group, increasing the number of animals used in testing. europa.euthepsci.eu

The interpretation of results from tests with PWSSs requires careful consideration, as the measured effect may be related to the physical form of the substance rather than its intrinsic toxicity. openrepository.com

Environmental Risk Assessment Frameworks for this compound

Environmental Risk Assessment (ERA) for a chemical substance evaluates the likelihood of adverse ecological effects occurring as a result of environmental exposure. The general framework involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).

Predicted Environmental Concentration (PEC): This is an estimate of the concentration of the substance that will be found in various environmental compartments (water, soil, air). It is calculated based on the substance's production volume, use patterns, and release scenarios from industrial facilities or consumer products. canada.ca

Predicted No-Effect Concentration (PNEC): This is the concentration of the substance below which adverse effects on the ecosystem are not expected to occur. It is derived from the results of ecotoxicological tests (e.g., LC50, EC50, NOEC - No Observed Effect Concentration) by applying an assessment factor (AF). The AF accounts for uncertainties, such as extrapolating from laboratory tests on a few species to a complex ecosystem and from acute to chronic effects.

The risk is characterized by the PEC/PNEC ratio .

A ratio < 1 suggests that the risk is likely to be acceptable.

A ratio ≥ 1 indicates a potential risk, which may trigger a need for more in-depth assessment or risk management measures.

Several jurisdictions have established frameworks for ERA. For instance, under the Canadian Environmental Protection Act, 1999 (CEPA), substances are subject to ecological risk classification based on hazard and exposure profiles. canada.ca The hazard profile considers factors like mode of toxic action, reactivity, and bioavailability, while the exposure profile includes metrics like emission rates and persistence. canada.cacanada.ca Similarly, in Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires registrants to perform a Chemical Safety Assessment for substances produced in high volumes, which includes an ERA.

Structure-Activity Relationship (SAR) Studies in Ecotoxicology of this compound

Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the chemical structure of a substance to its biological or ecotoxicological activity. nih.gov They are widely used in regulatory toxicology to predict the toxicity of chemicals when experimental data is lacking, thereby reducing the need for animal testing. epa.gov

The general principle of QSAR is based on the idea that the properties of a chemical, including its toxicity, are a function of its molecular structure. nih.gov The models are developed by correlating structural descriptors of a group of chemicals with their measured toxicity. Key descriptors include:

Hydrophobicity: Often represented by the octanol-water partition coefficient (log Kₒw), this descriptor is crucial for predicting the bioaccumulation potential and baseline toxicity (narcosis) of organic chemicals. europa.eu

Electronic Descriptors: Parameters like the energy of the Highest Occupied Molecular Orbital (E-HOMO) or Lowest Unoccupied Molecular Orbital (E-LUMO) can describe a molecule's reactivity and potential for specific toxic interactions. nih.govresearchgate.net

Topological and Steric Descriptors: These describe the size, shape, and branching of a molecule.

For N,N'-ethane-1,2-diylbis(heptadecanamide), a QSAR model like the ECOSAR (Ecological Structure-Activity Relationship) Class Program could be used to estimate its aquatic toxicity. epa.gov This substance would likely be assessed under the "amides" or "neutral organics" class. The model would use the substance's log Kₒw to predict its LC50 or EC50 values for fish, daphnia, and algae. epa.gov Given its structure with two long C17 alkyl chains, the predicted log Kₒw would be very high, which can sometimes lead to an overestimation of toxicity in linear QSAR models if bioavailability limitations are not considered. europa.eu

The mode of toxic action for most neutral, non-reactive organic chemicals is non-specific narcosis, where the substance accumulates in the cell membranes of organisms, causing disruption. epa.goveuropa.eu It is highly probable that N,N'-ethane-1,2-diylbis(heptadecanamide) would act via this mechanism. More advanced QSAR approaches can help refine these predictions by accounting for factors that affect bioavailability and reactivity. nih.gov

Long-term Ecological Consequences of this compound Exposure

Assessing the long-term ecological consequences of a substance goes beyond acute toxicity testing and considers chronic effects, persistence in the environment, and the potential for bioaccumulation. There is no specific long-term study data publicly available for N,N'-ethane-1,2-diylbis(heptadecanamide). Therefore, its potential long-term impact must be inferred from its chemical structure and the general behavior of similar substances.

Persistence (P): Persistence refers to the length of time a substance remains in the environment before being broken down by biological or physical processes. Substances with long aliphatic chains, like N,N'-ethane-1,2-diylbis(heptadecanamide), are often slow to biodegrade. cefic-lri.org Standard tests for ready biodegradability (e.g., OECD 301 series) are often not suitable for such poorly soluble compounds, and more specialized simulation tests may be required to assess their environmental half-life. cefic-lri.org

Bioaccumulation (B): Bioaccumulation is the process by which a substance is taken up by an organism from the environment and accumulates to a concentration higher than the surrounding medium. It is often predicted by the log Kₒw. While the high predicted log Kₒw for this compound suggests a potential for bioaccumulation, other factors such as a large molecular size can limit its ability to pass through biological membranes, potentially reducing its actual bioaccumulation factor (BAF).

Chronic Toxicity (T): Chronic toxicity tests expose organisms to lower concentrations of a substance over a longer period of their life cycle. These tests provide No Observed Effect Concentrations (NOECs), which are more relevant for setting long-term environmental quality standards. Given the lack of specific data, chronic toxicity would be estimated from acute data using an acute-to-chronic ratio (ACR).

If N,N'-ethane-1,2-diylbis(heptadecanamide) were found to be persistent, bioaccumulative, and toxic (PBT), it would be a significant concern. PBT substances can remain in the environment for long periods, build up in the food web, and cause adverse effects at various trophic levels, even far from the original source of emission. The lack of data for this specific compound highlights a critical information gap in fully assessing its long-term ecological consequences.

Analytical Methodologies for Detection and Quantification of Einecs 299 156 2

Spectroscopic Techniques for Fludioxonil Characterization

Spectroscopic methods are fundamental in the structural elucidation and characterization of Fludioxonil. Techniques such as ultraviolet (UV) and fluorescence spectroscopy are commonly employed, often as detection methods coupled with chromatography.

High-performance liquid chromatography (HPLC) methods frequently utilize UV detection for the quantification of Fludioxonil. fao.org The compound exhibits significant absorbance in the UV region, with detection wavelengths typically set at 268 nm. fao.org Some methods have also employed UV detection at 220 nm and 270 nm. ukim.mk

Fluorescence spectroscopy offers an alternative and often more sensitive detection method. In a modified HPLC approach, fluorescence detection was implemented with an excitation wavelength of 265 nm and an emission wavelength of 312 nm, providing enhanced selectivity for the analysis of Fludioxonil in certain samples. fao.org

| Technique | Parameter | Value |

| UV Spectroscopy | Detection Wavelength | 268 nm fao.org |

| Alternative Wavelengths | 220 nm, 270 nm ukim.mk | |

| Fluorescence Spectroscopy | Excitation Wavelength | 265 nm fao.org |

| Emission Wavelength | 312 nm fao.org |

Chromatographic Separation and Detection Methods for Fludioxonil

Chromatography is the cornerstone of Fludioxonil analysis, providing the necessary separation from matrix interferences before detection. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used. oup.com

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile technique for Fludioxonil determination. fao.org Analytical methods often employ reverse-phase columns, such as C18 and phenyl columns, to achieve effective separation. fao.orgukim.mk For instance, Method REM-133 utilizes a column-switching system with C-18 and phenyl stationary phases. fao.org Another approach uses a ZORBAX Eclipse Plus C18 column (50 x 4.6 mm, 1.8 µm) with an isocratic mobile phase of acetonitrile (B52724) and water. ukim.mk The validated limit of quantification (LOQ) for HPLC-UV methods is typically in the range of 0.01–0.04 mg/kg in various plant-based samples. fao.org Ultra-performance liquid chromatography (UPLC), a higher-resolution version of HPLC, has also been successfully applied using an ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) with a gradient mobile phase of aqueous formic acid and acetonitrile. cabidigitallibrary.org

Gas Chromatography (GC): GC is another principal technique, particularly for residue analysis in food and environmental samples. oup.com It is often coupled with selective detectors like an electron capture detector (ECD), a nitrogen-phosphorus detector (NPD), or a mass spectrometer (MS). oup.com For example, a GC-tandem mass spectrometry method was developed for the simultaneous determination of Fludioxonil and other pesticides in grape and soil samples, achieving a limit of detection of 0.006 mg/kg and a limit of quantification of 0.02 mg/kg for both matrices. nih.gov

| Method | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| HPLC | C-18 and Phenyl (column switching) fao.org | Not specified | UV (268 nm) fao.org |

| HPLC | Amino (NH2) fao.org | Not specified | Fluorescence (Ex: 265 nm, Em: 312 nm) fao.org |

| HPLC | ZORBAX Eclipse Plus C18 (1.8 µm) ukim.mk | Acetonitrile/Water (70:30, v/v) ukim.mk | UV-DAD (220 nm, 270 nm) ukim.mk |

| UPLC | ACQUITY UPLC BEH C18 (1.7 µm) cabidigitallibrary.org | Aqueous Formic Acid (0.1%)/Acetonitrile (gradient) cabidigitallibrary.org | Tandem Mass Spectrometry (MS/MS) cabidigitallibrary.org |

| GC | Not specified | Not specified | ECD, NPD, MS oup.com |

| GC-MS/MS | Not specified | Not specified | Triple Quadrupole Mass Spectrometer nih.gov |

Mass Spectrometry Applications in Fludioxonil Analysis

Mass spectrometry (MS), especially when coupled with chromatographic separation (LC-MS/MS or GC-MS), is the definitive technique for the confirmation and highly sensitive quantification of Fludioxonil. oup.comfao.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is frequently employed for analyzing Fludioxonil residues in complex matrices like fruits and vegetables. oup.comresearchgate.net The technique typically uses an electrospray ionization (ESI) source, often operated in negative ion mode, where the deprotonated molecular ion [M–H]⁻ serves as the precursor ion. oup.comresearchgate.net Quantification is performed using multiple reaction monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. cabidigitallibrary.org For Fludioxonil, a common transition monitored is m/z 247 → 126. researchgate.net This method allows for very low detection limits, with mean recoveries ranging from 77.1% to 96.5% for fortification levels between 0.002 and 0.020 mg/kg in processed fruit products. oup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for Fludioxonil analysis. fao.org Method AG-664, for instance, uses GC-MS with quantitative determination carried out in selected ion monitoring (SIR) mode. fao.org This involves monitoring the parent ion at m/z 248 along with several quantifier ions (m/z 127, 154, and 182) to ensure accurate identification and quantification. fao.org

| Technique | Ionization Mode | Precursor Ion (m/z) | Product/Quantifier Ions (m/z) | Key Application |

| LC-MS/MS | Negative ESI oup.comcabidigitallibrary.org | 247 ([M-H]⁻) researchgate.net | 126 researchgate.net | Residue analysis in fruits and vegetables oup.comresearchgate.net |

| GC-MS | Not specified | 248 (parent ion) fao.org | 127, 154, 182 fao.org | Residue analysis in mango fruit and pulp fao.org |

Advanced Analytical Techniques for Trace Level Detection and Environmental Monitoring of Fludioxonil

The need to monitor Fludioxonil at trace levels in food and environmental compartments has driven the development of highly sensitive and efficient analytical methods. oup.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS stands out for its speed, resolution, and sensitivity. A method developed for determining Fludioxonil in tomato and soil samples demonstrated excellent performance, with a limit of detection (LOD) of 0.4 µg/kg and limits of quantification (LOQ) of 1.4 µg/kg and 1.3 µg/kg for tomato and soil, respectively. cabidigitallibrary.org Such low detection limits are essential for environmental monitoring and ensuring compliance with maximum residue limits (MRLs). cabidigitallibrary.org

Sample Preparation Techniques: Advanced sample preparation is critical for achieving accurate trace-level analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for extracting Fludioxonil from various matrices, including cherries, prior to LC-MS/MS analysis. nih.gov This sample preparation approach, combined with sensitive detection, has enabled the validation of methods with LOQs as low as 0.01 mg/kg in cherries. nih.gov Other methods involve miniaturized extraction-partition procedures that require minimal amounts of non-chlorinated solvents, followed by direct analysis without cleanup, which is made possible by the high selectivity of LC-MS/MS. oup.comresearchgate.net

Multi-Residue Methods: Fludioxonil is often included in comprehensive multi-residue methods designed to detect a wide range of pesticides in a single analytical run. oup.com These methods typically use techniques like solid-phase extraction for cleanup followed by GC/MS or LC/MS/MS analysis, providing an efficient approach for large-scale monitoring programs. oup.com

Table of Compound Names

| Common Name | EINECS Number |

| Acetonitrile | 200-835-2 |

| Boscalid | Not Available |

| Carbendazim | 234-232-0 |

| Cyprodinil | 203-290-9 |

| Dichloromethane | 200-838-9 |

| Famoxadone | Not Available |

| Fludioxonil | 299-156-2 |

| Formic acid | 200-579-1 |

| Hexane | 203-777-6 |

| Methanol | 200-659-6 |

| Methyl tert-butyl ether | 216-653-1 |

| Toluene | 203-625-9 |

Industrial and Research Applications of Einecs 299 156 2

Role of Einecs 299-156-2 as an Intermediate in Chemical Manufacturing Processes

While not a traditional intermediate in the synthesis of other chemical substances, this compound plays a crucial role as a specialized additive in various chemical manufacturing processes, particularly in the polymer industry. Its primary function is that of a high-efficiency, non-polluting antioxidant and metal deactivator.

The unique molecular structure of this compound, which incorporates both a hindered phenolic group and a hydrazide moiety, allows it to perform a dual role. chemicalbook.com The hindered phenolic component acts as a primary antioxidant by scavenging free radicals that initiate the oxidative degradation of polymers. chemicalbook.com Simultaneously, the hydrazide group functions as a metal deactivator, chelating and neutralizing residual transition metal ions (e.g., from catalysts) that can accelerate the aging and degradation of the polymer. chemicalbook.com This dual functionality makes it a critical component in manufacturing processes where polymer stability is paramount. It is often used in conjunction with other antioxidants and stabilizers to achieve synergistic effects.

Use of this compound in Polymer and Coating Product Formulations

The principal application of this compound is as a stabilizer in a wide range of polymer and coating formulations. Its inclusion enhances the durability, longevity, and performance of the final products by protecting them from thermal and oxidative stress. chemicalbook.com

Polymer Applications:

This compound is compatible with a variety of polymers, including:

Polyolefins (Polyethylene, Polypropylene) chemicalbook.com

Polystyrene

Polyamides chemicalbook.com

Polyesters chemicalbook.com

Elastomers and Rubber chemicalbook.com

Its most notable application is in the insulation of electric wires and cables, where the presence of copper conductors can significantly accelerate the degradation of the polymer insulation. By deactivating the catalytic effect of copper ions, it ensures the long-term integrity and safety of the cables. chemicalbook.com It is also used in the manufacturing of plastic articles such as bottles, containers, and packaging materials to improve their resistance to oxidation and weathering. chemicalbook.com In the rubber industry, it enhances the oxidative stability and aging resistance of products like tires, hoses, and seals. chemicalbook.comchemicalbook.com

Coating and Adhesive Formulations:

In coatings and adhesives, this compound improves the stability of formulations that are exposed to harsh environmental conditions. chemicalbook.com It helps to maintain the physical and chemical properties of the coatings and adhesives over time, preventing degradation that can be caused by heat, light, and oxygen.

Typical Dosage Levels:

| Application | Recommended Dosage |

|---|---|

| Plastics | 0.02-0.50% by weight specialchem.com |

Applications of this compound in Scientific Research and Development Laboratories

In scientific research and development, this compound is utilized as a reference material and a tool for investigating polymer degradation and stabilization mechanisms. While often sold with the disclaimer "For Research Use Only," its application in a laboratory setting is crucial for advancing material science. scbt.com

Key Research Applications:

Studying Polymer Degradation: Researchers use this compound to study the effects of metal-catalyzed oxidation on various polymers. By incorporating it into polymer matrices, they can quantify its effectiveness in preventing degradation under controlled laboratory conditions, such as exposure to heat, UV radiation, and specific metal ions.

Developing Novel Polymer Formulations: In the development of new polymer composites and nanocomposites, this compound is used to enhance the thermo-oxidative stability of these novel materials. For instance, studies have investigated its influence on the thermal stability of polypropylene/polypropylene-grafted maleic anhydride/organic montmorillonite (B579905) (PP/PP-g-MA/OMMT) nanocomposites. researchgate.net

Comparative Antioxidant Studies: Its well-defined structure and dual-functionality make it a valuable standard for comparing the efficacy of newly synthesized or naturally derived antioxidants. mdpi.com For example, its antioxidant potential has been computationally compared to other additives like EDTA to better understand their mechanisms of action. nih.gov

Proteomics Research: It is also listed as a biochemical for proteomics research, suggesting its use in studies related to proteins, though specific applications in this area are not extensively detailed in the available literature. scbt.com

Emerging Industrial Uses and Innovation Potentials of this compound

While the primary applications of this compound as an antioxidant and metal deactivator are well-established, ongoing research points towards potential new and innovative uses.

One area of emerging interest lies in the field of biomaterials and biomedical applications. Research into tert-butyl phenolic antioxidants, a class of compounds to which this compound belongs, has highlighted their potential therapeutic applications due to their ability to combat oxidative stress. nih.gov One source notes its potential neuroprotective properties, which could pave the way for its investigation in preventing neurodegenerative diseases, although this is still in the early stages of research and not yet an industrial application.

Furthermore, the drive towards a circular economy for plastics is creating new challenges and opportunities. The presence of various additives, including antioxidants, can complicate the recycling process. Research is being conducted to simplify the additive landscape in plastics, which could lead to the development of more efficient and recyclable polymer formulations. researchgate.net In this context, the high performance and stability of multifunctional antioxidants like this compound could be advantageous in creating more durable and recyclable plastics.

Innovations in chemical synthesis are also creating new possibilities. Novel preparation methods for hindered phenol (B47542) antioxidants are being developed to address issues such as reaction steps, product yield, and environmental impact. lookchem.com Such advancements could lead to more cost-effective and sustainable production of this and similar antioxidants, potentially expanding their use in a wider range of applications.

Regulatory Frameworks and Chemical Management of Einecs 299 156 2

Challenges in Regulatory Classification and Assessment of Complex Substances like Einecs 299-156-2

The assessment of UVCB substances poses significant challenges to both industry and regulatory bodies due to their inherent nature. cefic-lri.org

Identification and Characterization: UVCBs cannot be sufficiently identified by their chemical composition alone. cefic-lri.org The composition can be variable, depending on the raw materials and manufacturing processes used. reach-metals.eunih.gov This makes it difficult to apply standard testing guidelines designed for single, well-defined substances. cefic-lri.org For inorganic UVCBs, for example, it may not be possible to fully characterize and quantify all trace constituents due to technical limitations. reach-metals.eu

Hazard and Risk Assessment: Traditional hazard and exposure assessments performed on the whole substance are often not possible or appropriate for UVCBs. cefic-lri.org The individual constituents of a UVCB can have different physicochemical properties, leading to different environmental fates and toxicological profiles. cefic-lri.org This variability introduces a level of uncertainty that is difficult for producers and regulators to manage. cefic-lri.org

Testing Feasibility: Conducting comprehensive toxicity tests on every UVCB substance is often not feasible due to the sheer number and variability of these materials. reach-metals.eu Furthermore, there are significant animal welfare considerations associated with extensive testing. reach-metals.eunih.gov

Data Gaps: For many UVCBs, there is a lack of experimental toxicological data, creating large gaps in the ability to provide health guidance. nih.gov

To address these issues, alternative assessment approaches are necessary. These often treat the UVCB as a mixture of its constituents, using available information on elemental composition, speciation, and bioaccessibility to establish a hazard classification. reach-metals.eu Advanced analytical techniques, such as two-dimensional gas chromatography (GCxGC) and liquid chromatography-mass spectrometry (LC-MS), are crucial tools for characterizing the composition of these complex substances. concawe.eucefic-lri.org

Compliance and Reporting Requirements for Substances within the Regulatory Scope of this compound

Compliance and reporting obligations for companies handling substances like this compound are dictated by the specific regulations in their jurisdiction.

Under REACH in the EU:

Registration: Companies manufacturing or importing the substance at ≥ 1 tonne/year must submit a registration dossier to ECHA. reach.lucirs-group.com This must be done before manufacturing or importing begins for new substances, with transitional periods having been in place for existing "phase-in" substances. reach.lu

Joint Submission: REACH requires that multiple companies registering the same substance submit their data jointly to avoid duplicative testing and ensure consistency. cirs-group.com

Dossier Content: The registration dossier is prepared using IUCLID software and must include detailed information on the substance's identity, properties, uses, and classification and labelling. cirs-group.comconcawe.eu For UVCBs, this includes providing the best available analytical information. concawe.eu

Chemical Safety Report (CSR): For substances registered in quantities of 10 tonnes or more per year, a CSR is required. reach.lu This report documents the chemical safety assessment and identifies the conditions under which the risks from the substance's use can be adequately controlled. reach.lu

Duty to Update: Registrants have an ongoing responsibility to keep their registration dossiers up-to-date with any new and relevant information. europa.eu

Under CEPA in Canada:

Notification: Companies must notify the government if they plan to import or manufacture a substance that is not on the Domestic Substances List (DSL). canada.ca For substances on the DSL, like many cobalt compounds, reporting may be required under specific surveys or if they are subject to SNAc provisions. canada.carrma-global.org

SNAc Notification: If a substance is subject to the SNAc provisions, any person intending to use, import, or manufacture the substance for a "significant new activity" must provide a notification to the Minister of the Environment at least 90 days in advance. rrma-global.org This allows the government to assess the potential risks before the new activity begins. rrma-global.org

Information Requirements: Notifications must contain prescribed administrative and technical information so that regulators can assess the potential toxicity of the substance. canada.ca This includes, where required, data on physical and chemical properties, and toxicological and ecotoxicological effects. canada.ca

Risk Management Strategies and Policy Implications for this compound

Managing the risks of complex UVCB substances requires tailored strategies and has broader policy implications for chemical regulation.

Risk Management Strategies:

Grouping and Categorization: One common approach is to group similar UVCBs into categories. This allows for a "read-across" approach, where data from well-studied substances can be used to assess the hazards of other substances in the same category. CONCAWE, the oil and gas industry's scientific body, has used this for petroleum UVCB substances. concawe.eu

Tiered Assessment: A tiered approach to hazard classification can be employed, which uses available information in a stepwise manner. reach-metals.eu An initial assessment may be based on elemental composition, making worst-case assumptions for a precautionary outcome. More refined assessments can be made as more detailed information on mineralogy, speciation, and bioaccessibility becomes available. reach-metals.eu

Exposure-Based Risk Management: As detailed in the REACH CSR, risk management often focuses on implementing and communicating operational conditions and risk management measures to control exposure for specific uses. reach.lu

All-Hazards Approach: This strategy aims to protect systems from all potential incidents and includes developing policies for risk analysis, incident handling, and business continuity. nis-2-directive.com

Policy Implications:

Need for Specific Guidance: The unique challenges of UVCBs necessitate the development of specific guidance documents by regulatory agencies to aid industry in meeting compliance obligations in a consistent and scientifically sound manner. reach-metals.eu

Promotion of Alternative Methods: The ethical and practical limitations of animal testing for UVCBs drive the policy objective to promote and develop alternative methods for hazard assessment, a key goal of REACH. europa.eueuropa.eu

International Cooperation: Given the global nature of the chemical market, international cooperation and alignment on assessment principles for complex substances are crucial for efficient and effective risk management.

Focus on Substitution: A long-term policy goal embedded in frameworks like REACH is to encourage the replacement of substances of very high concern with safer, technically, and economically viable alternatives. europa.eu

Conclusions and Future Research Directions for Einecs 299 156 2

Synthesis of Current Academic Understanding of Einecs 299-156-2

3,3'-Diindolylmethane (DIM) is a natural compound formed in the body following the digestion of indole-3-carbinol (B1674136) (I3C), a substance abundant in cruciferous vegetables like broccoli, cabbage, and cauliflower. mskcc.orgverywellhealth.com The acidic environment of the stomach facilitates the conversion of I3C into various condensation products, with DIM being the most significant and biologically active derivative. dovepress.comnih.govannualreviews.org

Academically, DIM is recognized for its potential health benefits, which have been explored in numerous preclinical and a limited number of clinical studies. dovepress.comnih.gov The primary areas of research have focused on its anti-cancer, anti-inflammatory, and antioxidant properties. mskcc.orgnih.gov It is understood to modulate multiple cellular signaling pathways that are crucial in the development of chronic diseases. annualreviews.orgnih.gov

Key mechanisms of action identified include the modulation of estrogen metabolism, where it can shift the balance towards the production of less estrogenic metabolites, a property linked to a lower risk of hormone-dependent cancers. verywellhealth.comnih.gov DIM is also known to interact with the aryl hydrocarbon receptor (AhR) and affect pathways such as NF-κB, Akt, and Wnt, which are involved in cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). nih.govnih.gov While many studies highlight its potential, particularly in cancer chemoprevention for breast and prostate cancer, the evidence in humans remains preliminary, and many of its biological effects are not yet fully understood. mskcc.orgebsco.com

Table 1: Summary of Current Understanding of 3,3'-Diindolylmethane (DIM)

| Aspect | Key Findings | References |

|---|---|---|

| Origin | A major acid-condensation product of indole-3-carbinol (I3C) from cruciferous vegetables. | mskcc.orgdovepress.comannualreviews.org |

| Bioactivity | Possesses potential anti-cancer, anti-inflammatory, and antioxidant properties. | mskcc.orgnih.gov |

| Mechanism | Modulates estrogen metabolism, interacts with the aryl hydrocarbon receptor (AhR), and affects multiple signaling pathways (NF-κB, Akt, Wnt). | verywellhealth.comnih.govnih.gov |

| Research Focus | Primarily investigated for its role in preventing hormone-sensitive cancers like breast and prostate cancer. | mskcc.orgdovepress.com |

| Human Studies | Clinical data is limited and considered preliminary. | mskcc.orgebsco.com |

Identification of Knowledge Gaps and Unexplored Research Avenues for this compound

Despite growing interest in DIM, significant knowledge gaps persist, representing numerous unexplored avenues for research. A primary limitation is that the exact mechanisms by which DIM exerts its anti-cancer and apoptosis-inducing properties are not yet fully understood. nih.gov

One major gap is the incomplete understanding of DIM's metabolism in humans. For a long time, it was assumed that the pharmacological effects were solely due to the parent compound. However, recent studies have identified hydroxylated metabolites and their conjugates in human plasma and urine after oral dosing. oregonstate.edu The specific biological activities of these metabolites are largely unknown and require further characterization. oregonstate.edumdpi.com

Another area requiring more research is the compound's bioavailability. DIM is lipophilic (fat-soluble) and poorly absorbed, which presents a challenge for its therapeutic application. nih.govnih.gov While absorption-enhanced formulations have been developed, more extensive research is needed to optimize delivery and confirm efficacy in larger human trials. nih.govnih.gov

Furthermore, while much research has focused on cancer, other potential therapeutic areas are underexplored. For example, its role in modulating the immune system, its potential effects on metabolic health, and its antimicrobial properties against various pathogens are emerging areas of interest that warrant deeper investigation. verywellhealth.commdpi.comasm.org The effects of long-term supplementation and its interaction with various medications are also not well-established. ebsco.com

Table 2: Identified Knowledge Gaps for 3,3'-Diindolylmethane (DIM)

| Knowledge Gap | Description | References |

|---|---|---|

| Metabolite Activity | The pharmacological properties of DIM's metabolites, recently discovered in humans, are largely uncharacterized. | oregonstate.edumdpi.com |

| Complete Mechanism | The precise and complete molecular mechanisms for its observed anti-cancer and other biological effects are not fully elucidated. | nih.govplos.org |

| Bioavailability & Formulation | Poor absorption limits therapeutic potential; optimal formulations and their efficacy in large-scale trials need more research. | nih.govnih.govnih.gov |

| Long-Term Effects | The consequences of long-term DIM supplementation in humans are not well-studied. | ebsco.com |

| Expanded Therapeutic Use | Potential applications beyond cancer, such as in immunology, metabolic disorders, and as an antimicrobial agent, are underexplored. | verywellhealth.commdpi.comasm.org |

| Drug Interactions | Potential interactions with pharmaceutical drugs have not been comprehensively studied. | ebsco.com |

Proposed Future Research Trajectories and Methodological Innovations for this compound Studies

To address the existing knowledge gaps, future research on DIM should be multi-pronged, incorporating advanced methodologies and focusing on translational outcomes.

A crucial future trajectory is the comprehensive characterization of DIM's metabolites. This can be achieved using advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify all metabolic products. oregonstate.edu Subsequent in vitro and in vivo studies should then be designed to determine the specific biological activities and potencies of these metabolites.

To overcome the challenge of poor bioavailability, research into novel delivery systems is paramount. The development and testing of nanoformulations, such as lipid-based nanoparticles or polymeric micelles, could enhance solubility and targeted delivery, potentially increasing therapeutic efficacy. nih.gov

Future clinical trials should be designed with more rigor. Larger, randomized, placebo-controlled trials are necessary to validate the promising but preliminary findings from smaller pilot studies. dovepress.comnih.gov These trials should investigate not only cancer-related endpoints but also effects on metabolic markers, immune function, and gut microbiome composition.

Methodological innovations could include the use of "omics" technologies. Transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular changes induced by DIM, helping to uncover novel mechanisms and therapeutic targets. mdpi.com Furthermore, employing systems biology approaches to model the complex interactions between DIM, its metabolites, and various cellular pathways could predict its effects more accurately.

Table 3: Proposed Future Research for 3,3'-Diindolylmethane (DIM)

| Research Trajectory | Proposed Methods & Innovations | Objective |

|---|---|---|

| Metabolite Profiling | High-resolution mass spectrometry, NMR, in vitro/in vivo functional assays. | To identify all metabolites and characterize their specific biological activities. oregonstate.edu |

| Enhanced Delivery Systems | Development and testing of nanoformulations (e.g., liposomes, polymeric nanoparticles). | To improve bioavailability, stability, and targeted delivery of DIM. nih.gov |

| Large-Scale Clinical Trials | Randomized, double-blind, placebo-controlled studies with diverse populations and endpoints. | To provide definitive evidence of efficacy and safety for various health conditions. dovepress.comnih.gov |

| "Omics" Integration | Transcriptomics, proteomics, and metabolomics analyses following DIM exposure. | To gain a comprehensive understanding of the molecular pathways modulated by DIM. mdpi.com |

| Computational Modeling | Physiologically based pharmacokinetic (PBPK) modeling and systems biology approaches. | To simulate DIM's distribution, metabolism, and effects to optimize study design. researchgate.net |

Interdisciplinary Perspectives on this compound Research

The future study of DIM would benefit immensely from interdisciplinary collaboration, integrating expertise from diverse scientific fields.

Medicinal Chemistry and Pharmacology: Chemists can focus on the synthesis of novel, more potent, and bioavailable DIM derivatives. nih.govuclan.ac.uk Pharmacologists can then evaluate these new compounds for their efficacy and mechanisms of action in preclinical models.

Material Science and Nanotechnology: Experts in these fields are essential for designing and fabricating advanced nano-delivery systems to overcome DIM's solubility and absorption issues, thereby enhancing its therapeutic potential. nih.gov

Plant Biology and Agricultural Science: Research into the agricultural conditions and processing techniques that can maximize the glucosinolate precursors to DIM in cruciferous vegetables could lead to the development of "functional foods" with higher health benefits. mdpi.com

Computational Biology and Data Science: The vast amount of data generated from "omics" studies requires the expertise of bioinformaticians and data scientists. They can develop models to predict DIM's targets, understand its complex interaction networks, and identify patient populations most likely to benefit from supplementation. mdpi.com

Microbiology and Immunology: Investigating DIM's impact on the gut microbiome and its antimicrobial properties against pathogenic bacteria and fungi opens up new therapeutic possibilities, such as treating biofilm-related infections. mdpi.comasm.org This requires collaboration between microbiologists and immunologists to understand the interplay between DIM, microbes, and the host immune response.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the translation of basic research on 3,3'-Diindolylmethane into tangible health benefits.

Table 4: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 3,3'-Diindolylmethane | DIM |

| Indole-3-carbinol | I3C |

| 2-hydroxyestrone | 2-OHE1 |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Einecs 299-156-2 to ensure reproducibility?

- Methodological Answer : Synthesis should follow peer-reviewed protocols, emphasizing stoichiometric ratios, solvent systems, and reaction conditions (e.g., temperature, catalysts). Characterization requires multi-modal techniques:

- Structural Analysis : NMR (¹H, ¹³C), FTIR, and X-ray crystallography for purity and conformation .

- Purity Assessment : HPLC or GC-MS with retention time comparisons to standards .

- Documentation : Include detailed procedural steps, equipment calibration, and raw data in supplementary materials to enable replication .

Q. How can researchers optimize experimental conditions for studying this compound’s physicochemical properties?

- Methodological Answer : Use iterative design:

- Variable Screening : Employ fractional factorial designs to identify critical variables (e.g., pH, temperature).

- Response Surface Methodology (RSM) : Model interactions between variables for optimal outcomes .

- Validation : Replicate experiments under controlled conditions and compare results to literature benchmarks .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Use inert atmospheres (argon/vacuum) and light-resistant containers for hygroscopic or photosensitive samples.

- Stability Testing : Conduct accelerated aging studies under varying conditions (humidity, temperature) with periodic analytical checks (TGA, DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s reactivity or biological activity?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental parameters (e.g., solvent polarity, assay type) across studies to identify confounding variables .

- Sensitivity Analysis : Quantify how minor changes in methodology (e.g., reagent grade, measurement timing) affect outcomes .

- Collaborative Verification : Partner with independent labs to replicate disputed findings, ensuring adherence to original protocols .

Q. What advanced computational models are suitable for predicting this compound’s behavior in novel environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects and intermolecular interactions using force fields (e.g., AMBER, CHARMM) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

- Validation : Cross-check predictions with experimental data (e.g., spectroscopic results) to refine model accuracy .

Q. How should researchers design interdisciplinary studies to explore this compound’s applications in materials science or pharmacology?

- Methodological Answer :

- Hypothesis Framing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with domain-specific gaps .

- Collaborative Workflows : Integrate techniques like SEM/TEM (materials science) with in vitro assays (pharmacology) while maintaining methodological rigor .

- Data Integration : Use standardized formats (e.g., .cif for crystallography, .mnova for NMR) to ensure cross-disciplinary data interoperability .

Q. What strategies mitigate bias in interpreting spectral or chromatographic data for this compound?

- Methodological Answer :

- Blinded Analysis : Have multiple researchers independently interpret data without prior knowledge of expected outcomes .

- Statistical Thresholds : Apply rigorous criteria (e.g., p < 0.01, signal-to-noise > 10:1) to avoid overinterpretation of weak signals .

- Artifact Identification : Use negative controls and blank runs to distinguish noise from true signals .

Methodological Guidelines for Data Reporting

Q. How should researchers structure supplementary materials to enhance transparency?

- Methodological Answer :

- Raw Data : Include unprocessed spectra, chromatograms, and instrument output files (e.g., .jdx, .raw).

- Metadata : Document equipment settings, software versions, and calibration dates .

- Code Repositories : Share scripts for data analysis (e.g., Python/R workflows) in public repositories like GitHub .

Q. What frameworks support ethical data sharing while protecting unpublished findings?

- Methodological Answer :

- Controlled Access : Use platforms like Zenodo or Figshare with embargo options.

- Licensing : Apply Creative Commons (CC-BY-NC) for non-commercial reuse .

- Collaboration Agreements : Define data usage terms in memoranda of understanding (MoUs) with partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.